molecular formula C20H15ClN2O5S B2385944 5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-78-8

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2385944
CAS RN: 922137-78-8
M. Wt: 430.86
InChI Key: JMTVFUODZDBIIP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O5S and its molecular weight is 430.86. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of transition metal complexes, which have shown significant antimicrobial activity . Specifically, the Ni(II) and Co(II) complexes exhibit considerable selective activity on S. epidermidis and C. albicans, while the Cr(III) complex shows antibacterial activity toward S. epidermidis and the Zn(II) complex has antifungal activity on C. albicans .

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with a wide spectrum of pharmaceutical applications . These include the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones .

Antioxidant Screening

The compound has been used in antioxidant screening . Specifically, compounds (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide (120), (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide (121) and (118) showed great activity compared with the reference drug .

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ3N,O,O′)- (pyridine-κ1N)copper (II), C20H16ClCuN3O4 has been analyzed .

Development of New Chemotherapeutics

The compound has been used in the development of new chemotherapeutics . Many salicylanilide ester derivatives have demonstrated effective treatment against pathogenic fungi and bacteria, including strains like methicillin-resistant Staphylococcus aureus and isoniazid-resistant mycobacteria .

Synthesis of Indole Ribonucleosides

The compound has been used in the synthesis of indole ribonucleosides . Pyrimidine-derived indole ribonucleosides (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diols were synthesized and tested for in vitro antiproliferative and antiviral activities .

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme and inhibiting its activity . This inhibition could lead to a decrease in the production of bicarbonate ions and protons, thereby affecting pH regulation and other physiological processes.

properties

IUPAC Name

5-chloro-2-methoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-27-18-8-6-12(21)10-19(18)29(25,26)23-13-7-9-16-14(11-13)20(24)22-15-4-2-3-5-17(15)28-16/h2-11,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTVFUODZDBIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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